N-Bromophthalimide

Vue d'ensemble

Description

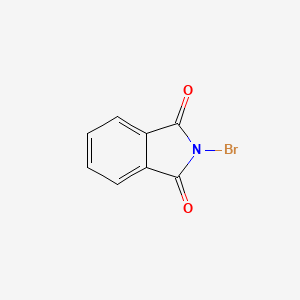

N-Bromophthalimide is an organic compound with the molecular formula C8H4BrNO2. It is a derivative of phthalimide, where one of the hydrogen atoms on the nitrogen atom is replaced by a bromine atom. This compound is known for its strong oxidizing properties and is widely used in organic synthesis, particularly in bromination reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Bromophthalimide can be synthesized by reacting phthalimide with bromine in the presence of a base. The typical reaction involves dissolving phthalimide in a suitable solvent, such as acetic acid, and then adding bromine slowly while maintaining the reaction mixture at a low temperature. The reaction proceeds as follows:

C8H5NO2+Br2→C8H4BrNO2+HBr

Industrial Production Methods: In an industrial setting, this compound is produced by a similar method but on a larger scale. The process involves the use of continuous reactors where phthalimide and bromine are fed continuously, and the product is separated and purified using distillation or crystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions: N-Bromophthalimide undergoes various types of chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic compounds.

Substitution: It can participate in substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation Reactions: Typically carried out in acidic or basic media, using this compound as the oxidizing agent.

Substitution Reactions: Often performed in the presence of a base or a catalyst to facilitate the substitution process.

Major Products Formed:

Oxidation Products: Acetic acid, aldehydes, carbon dioxide, ammonia, cyanides, and aldonic acids.

Substitution Products: Various brominated organic compounds depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

Allylic Amination Reactions

N-Bromophthalimide serves as a reagent in allylic amination reactions, allowing for the introduction of nitrogen nucleophiles into alkenes. This process enhances the formation of complex organic molecules with potential pharmaceutical applications. Studies have shown that the combination of this compound with bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) leads to more electrophilic bromine species, facilitating these reactions effectively .

Bromination of Aromatic Compounds

The compound is also utilized in the bromination of aromatic compounds. For instance, the bromination of anisoles in the presence of aqueous acetic acid demonstrates this compound's effectiveness as a brominating agent . This application is crucial for synthesizing various brominated derivatives that serve as intermediates in pharmaceuticals and agrochemicals.

Analytical Chemistry

Titrimetric Determination of Drugs

this compound has been employed as a titrant in the determination of various drugs, including isoniazid and sulpha drugs. The colorimetric and titrimetric assays utilizing this compound provide reliable methods for quantifying these substances in pharmaceutical formulations .

| Compound | Method | Reference |

|---|---|---|

| Isoniazid | Colorimetric Assay | Journal of Pharmaceutical Analysis |

| Sulpha Drugs | Titrimetric Determination | The Analyst |

Environmental Applications

Oxidation Reactions

Research has indicated that this compound can oxidize amino acids such as L-threonine in micellar systems, which may have implications for environmental chemistry and biochemistry . This reaction showcases the potential for using this compound in studying biochemical pathways or environmental processes involving amino acids.

Case Study 1: Allylic Amination

A study published in Organic Letters demonstrated the dual activation of this compound leading to enhanced allylic amination reactions. The research highlighted that both internal and external nitrogen nucleophiles could be introduced directly into alkenes, showcasing its utility in synthesizing complex organic molecules .

Case Study 2: Site-Selective Bromination

In another significant study, researchers reported the site-selective bromination of vancomycin using this compound, which produced novel brominated derivatives with potential therapeutic applications. The study emphasized the efficiency of this compound in modifying biologically active compounds .

Mécanisme D'action

N-Bromophthalimide exerts its effects primarily through its strong oxidizing properties. The bromine atom in the compound acts as an electrophile, facilitating the oxidation of various substrates. The mechanism involves the transfer of the bromine atom to the substrate, resulting in the formation of brominated products and the release of hydrogen bromide.

Comparaison Avec Des Composés Similaires

N-Bromosuccinimide: Another brominating agent used in organic synthesis.

N-Chlorophthalimide: A chlorinated analogue of N-Bromophthalimide with similar oxidizing properties.

N-Iodophthalimide: An iodinated analogue with distinct reactivity due to the larger size and lower electronegativity of iodine.

Uniqueness: this compound is unique due to its balance of reactivity and stability. It is more reactive than N-Chlorophthalimide but less reactive than N-Iodophthalimide, making it suitable for a wide range of applications in organic synthesis.

Activité Biologique

N-Bromophthalimide (NBP) is a halogenated compound that has garnered attention in various fields of organic chemistry due to its biological activity and utility as an oxidizing agent. This article explores the biological activity of NBP, including its mechanisms of action, applications in biochemical processes, and relevant case studies.

Overview of this compound

This compound is a versatile reagent commonly used in organic synthesis. It serves primarily as a brominating and oxidizing agent, facilitating various chemical transformations. The compound is characterized by its ability to selectively oxidize a range of organic substrates, making it valuable in both synthetic and medicinal chemistry.

The biological activity of NBP can be attributed to its ability to participate in oxidation reactions. The following mechanisms have been identified:

- Oxidation of Thiols : NBP effectively oxidizes thiols to their corresponding disulfides. This reaction is significant in biochemical pathways where thiol-disulfide interconversion plays a crucial role in protein folding and stability .

- Bromination Reactions : NBP has been shown to brominate various substrates selectively, including amino acids and peptides. The site-selective bromination of vancomycin using NBP demonstrates its potential for modifying biologically active compounds .

1. Antimicrobial Activity

Research indicates that NBP exhibits antimicrobial properties, particularly against certain bacterial strains. Its ability to modify the structure of antibiotics like vancomycin enhances the efficacy of these compounds against resistant bacteria .

2. Oxidative Cleavage

NBP has been utilized for the oxidative cleavage of oximes into aldehydes and ketones. This reaction is not only significant for synthetic applications but also for understanding metabolic pathways involving oxime derivatives .

3. Kinetic Studies

Kinetic studies on the oxidation reactions involving NBP have revealed insights into its reactivity profile. For example, studies on the oxidation of DL-Aspartic acid and L-threonine indicate that these reactions follow first-order kinetics concerning NBP concentration, highlighting its efficiency as an oxidizing agent .

Case Study: Site-Selective Bromination of Vancomycin

A notable study documented the site-selective bromination of vancomycin using NBP, which resulted in the formation of mono-, di-, and tri-brominated derivatives. The presence of peptide-based promoters significantly accelerated the reaction rates and altered product distributions .

Table 1: Summary of Bromination Products from Vancomycin

| Product Type | Yield (%) | Description |

|---|---|---|

| Mono-bromovancomycin | 55 | Major product under optimal conditions |

| Di-bromovancomycin | Variable | Formed under excess NBP |

| Tri-bromovancomycin | Low | Observed with specific catalysts |

Propriétés

IUPAC Name |

2-bromoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARXMDRWROUXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179136 | |

| Record name | N-Bromophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2439-85-2 | |

| Record name | N-Bromophthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Bromophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2439-85-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Bromophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-bromophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BROMOPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EC67S8PWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and structure of N-Bromophthalimide?

A1: this compound has the molecular formula C8H4BrNO2 and a molecular weight of 226.02 g/mol. Its structure consists of a phthalimide ring with a bromine atom attached to the nitrogen atom.

Q2: How can spectroscopic techniques be used to characterize this compound?

A2: this compound can be characterized using various spectroscopic methods. Infrared (IR) spectroscopy reveals characteristic absorption bands for the carbonyl groups and the N-Br bond. []

Q3: Does the stability of this compound depend on the solvent environment?

A3: While specific studies on solvent effects on NBP stability are limited in the provided research, it's generally understood that N-haloimides can be sensitive to hydrolysis in protic solvents. [] Further research is needed to fully understand the impact of various solvents on its stability.

Q4: How does this compound function as an oxidizing agent in organic reactions?

A4: this compound acts as a source of electrophilic bromine. It participates in reactions where it donates a bromine atom, leading to the oxidation of the substrate. This reactivity is evident in its use for oxidizing various functional groups. [, , , , ]

Q5: What are some specific applications of this compound in organic synthesis?

A5: this compound finds use in synthesizing various compounds, including:* Aldonic acids: NBP oxidizes D-sucrose to aldonic acids. [] * Ketones and Aldehydes: NBP selectively cleaves oximes to their corresponding carbonyl compounds. [] * Symmetrical Disulfides: NBP facilitates the chemoselective oxidation of thiols to symmetrical disulfides. []

Q6: How does this compound interact with alkynes in radical addition reactions?

A6: NBP adds to alkynes via a radical mechanism, introducing a bromine atom and a phthalimidyl moiety to vicinal carbon atoms. The regio- and stereoselectivity of these additions are influenced by steric and electronic effects. []

Q7: How does the structure of this compound contribute to its reactivity as an oxidizing agent?

A7: The presence of the electron-withdrawing phthalimide group adjacent to the nitrogen atom makes the bromine atom in NBP highly electrophilic, enhancing its oxidizing ability.

Q8: Are there any studies comparing the reactivity of this compound to other N-haloimides?

A8: While direct comparisons are limited in the provided research, some studies use N-bromosuccinimide (NBS) alongside NBP. [, , ] Further research comparing their reactivity and potential for different applications would be valuable.

Q9: How do micellar systems influence the reactivity of this compound?

A9: Studies reveal that the presence of micelles can significantly impact the rate of NBP-mediated oxidations. * Cationic micelles, such as cetyltrimethylammonium bromide (CTAB), often catalyze the reactions, potentially due to enhanced substrate and oxidant concentrations within the micellar pseudophase. [, , , , , , , , , ]* Anionic micelles, like sodium dodecyl sulfate (SDS), generally exhibit an inhibitory effect, likely due to electrostatic repulsions between the negatively charged micellar surface and the reactants. [, , , , ]

Q10: What kinetic models have been used to explain the influence of micelles on this compound-mediated reactions?

A10: Researchers have employed various kinetic models, including:* Berezin's model: This model helps explain the catalytic role of micelles by considering the binding of reactants to the micellar surface. [, , ]* Piszkiewicz's model: This model, based on the Hill equation, accounts for cooperative interactions between the reactants and the micelles. [, ] * Menger-Portnoy model: This model considers both the micelle-substrate binding equilibrium and the reaction kinetics within the micellar pseudophase. []

Q11: What are some common analytical techniques used to monitor reactions involving this compound?

A12: Researchers frequently employ techniques like:* Iodometry: This method quantifies the consumption of NBP during the reaction. [, , , , , ]* Potentiometry: This technique monitors changes in electrode potential, providing insights into reaction kinetics. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.